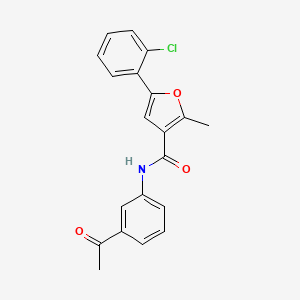
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide, commonly known as ACF, is a synthetic compound that belongs to the class of furan carboxamides. ACF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用機序
The mechanism of action of ACF is not fully understood, but it is believed to act through multiple pathways. ACF has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. ACF has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Moreover, ACF has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
ACF has been shown to possess various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ACF has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. Moreover, ACF has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
実験室実験の利点と制限
ACF has several advantages for lab experiments. It is a stable and easily synthesizable compound with a high purity. ACF has been extensively studied in various scientific research fields, and its mechanism of action is well-understood. However, ACF also has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in in vivo studies. Moreover, ACF has not been extensively evaluated for its toxicity, which may limit its use in clinical applications.
将来の方向性
Future research on ACF should focus on its potential applications in drug discovery and chemical biology. ACF has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, and further studies should be conducted to evaluate its efficacy in vivo. In addition, ACF should be evaluated for its potential toxicity and side effects to determine its safety for clinical applications. Moreover, future research should focus on the synthesis of ACF derivatives with improved solubility and efficacy.
合成法
The synthesis of ACF involves the reaction of 2-methyl-5-(2-chlorophenyl)furan-3-carboxylic acid with 3-acetyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields ACF as a white crystalline solid with a purity of over 95%.
科学的研究の応用
ACF has shown potential applications in various scientific research fields. It has been extensively studied in medicinal chemistry for its anti-inflammatory, anti-cancer, and anti-viral activities. ACF has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, ACF has been evaluated for its anti-viral activity against the influenza virus and hepatitis C virus.
特性
IUPAC Name |
N-(3-acetylphenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-12(23)14-6-5-7-15(10-14)22-20(24)17-11-19(25-13(17)2)16-8-3-4-9-18(16)21/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJQABVCBLIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

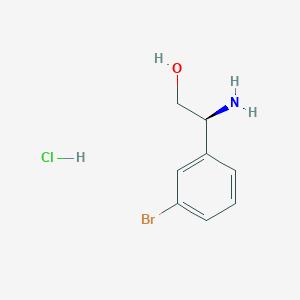
![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)

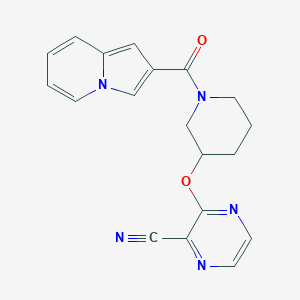
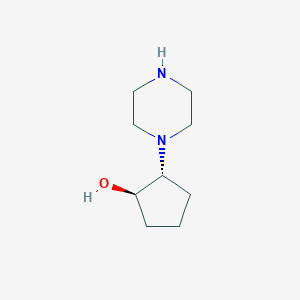
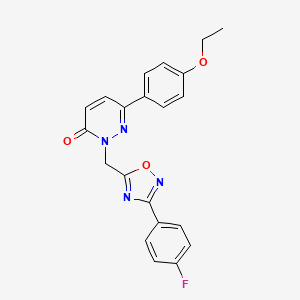
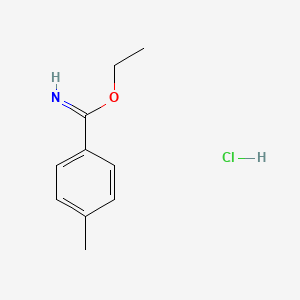
![Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate](/img/structure/B2884191.png)

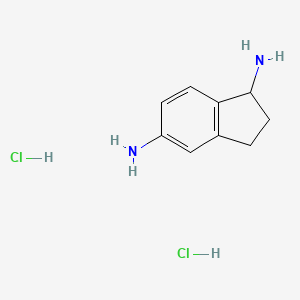
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)
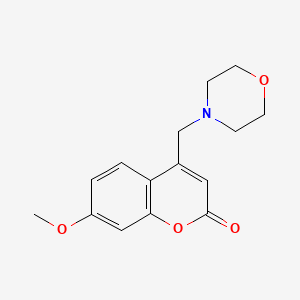
![N-([2,3'-bipyridin]-3-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2884199.png)
![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)